molecular formula C9H8ClFO2S B6325807 Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate CAS No. 159329-14-3

Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate

Cat. No.: B6325807
CAS No.: 159329-14-3
M. Wt: 234.68 g/mol
InChI Key: DOGJPYWMJUMODC-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate is an organic compound with the molecular formula C9H8ClFO2S and a molecular weight of 234.68 g/mol . It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methylthio substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate typically involves the esterification of 4-chloro-2-fluoro-3-(methylthio)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and methylthio groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of chloro, fluoro, and methylthio substituents, which confer distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl 4-chloro-2-fluoro-3-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2S/c1-13-9(12)5-3-4-6(10)8(14-2)7(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGJPYWMJUMODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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